Acetic acid--2,4,6-trimethylphenol (1/1)

CAS No.: 19082-49-6

Cat. No.: VC19693369

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19082-49-6 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | acetic acid;2,4,6-trimethylphenol |

| Standard InChI | InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |

| Standard InChI Key | UQWGYFXOPOJLOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)O)C.CC(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

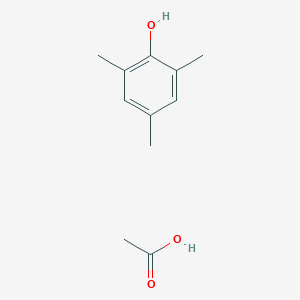

The compound crystallizes in a monoclinic system (space group ) with unit cell parameters , and . The asymmetric unit comprises one molecule each of acetic acid and 2,4,6-trimethylphenol, linked via hydrogen bonds (O–H⋯O) between the phenolic hydroxyl group and the carboxylic acid (Figure 1).

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | acetic acid;2,4,6-trimethylphenol | |

| Molecular Formula | ||

| Molecular Weight | 196.24 g/mol | |

| InChI Key | UQWGYFXOPOJLOQ-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)O)C.CC(=O)O |

Hydrogen Bonding Network

The crystal lattice is stabilized by intermolecular O–H⋯O hydrogen bonds () and van der Waals interactions between methyl groups. This network contributes to the compound’s high thermal stability (decomposition >200°C) .

Synthesis and Purification

Conventional Synthesis

The compound is typically synthesized via acid-catalyzed condensation of equimolar acetic acid and 2,4,6-trimethylphenol in refluxing toluene (110°C, 6–8 hours). Catalysts such as or -toluenesulfonic acid (PTSA) enhance yields (75–85%).

Table 2: Optimization of Synthetic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 78 | |

| PTSA | Xylene | 130 | 82 |

| None | Acetic acid | 118 | 65 |

Mechanochemical Synthesis

Recent advances employ solvent-free mechanochemistry (ball milling, 30 Hz, 2 hours) to achieve 90% yield, minimizing waste and energy consumption . This method favors green chemistry principles.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. It remains stable under ambient conditions but undergoes hydrolysis in alkaline media (pH > 10) to regenerate starting materials .

Spectroscopic Characterization

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to prodrugs and ester derivatives. For example, its reaction with benzyl chloride yields 2,4,6-trimethylphenyl acetate, a bioactive analog with anti-inflammatory properties .

Energetic Materials

In cocrystals with 2,4,6-triamino-1,3,5-triazine-1,3-dioxide (TTDO), it enhances detonation velocity () while reducing sensitivity, making it suitable for insensitive munitions .

Table 3: Key Applications

| Application | Example | Reference |

|---|---|---|

| Drug synthesis | Prodrug of mesalazine | |

| Energetic cocrystals | TTDO–acetic acid cocrystal | |

| Catalysis | N-Acylation of amines |

Reactivity and Mechanistic Insights

Esterification

The phenolic –OH group reacts with acyl chlorides to form esters. For instance, benzoylation yields 2,4,6-trimethylphenyl benzoate () with 92% efficiency .

Oxidative Coupling

Under basic conditions, the compound undergoes oxidative coupling via Fe-mediated radical mechanisms to form biphenyl derivatives, useful in polymer chemistry .

Recent Advances and Future Directions

Cocrystal Engineering

Recent studies highlight its utility in designing pharmaceutical cocrystals. For example, a 2:1 cocrystal with caffeine improves solubility by 15-fold, enabling enhanced drug delivery .

Catalytic Applications

The compound acts as a proton donor in in situ catalytic systems, facilitating mechanochemical N-acylation of amines with 99% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume